molecular formula C26H26FN7O2 B593773 Avitinib CAS No. 1557267-42-1

Avitinib

Katalognummer B593773
CAS-Nummer: 1557267-42-1
Molekulargewicht: 487.539
InChI-Schlüssel: UOFYSRZSLXWIQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Avitinib, also known as AC0010, is an orally available, irreversible, epidermal growth factor receptor (EGFR) mutant-selective inhibitor with potential antineoplastic activity . It covalently binds to and inhibits the activity of mutant forms of EGFR, including the drug-resistant T790M EGFR mutant . This prevents signaling mediated by mutant forms of EGFR, which may both induce cell death and inhibit tumor growth in EGFR-mutated tumor cells .

Wissenschaftliche Forschungsanwendungen

  • Effects on Cytochrome CYP450 Enzymes : Avitinib has been found to have inhibitory effects on cytochrome CYP450 enzymes, impacting the metabolic activity of these enzymes both in vitro and in vivo. This suggests that caution is needed when avitinib is taken simultaneously with drugs metabolized by CYP450 enzymes (Shi et al., 2021).

  • Phase 1 Clinical Trials in the US and China : Avitinib has been approved for clinical trials in both the United States and China, focusing on its potential to target mutated EGFR and overcome T790M-induced resistance in lung cancer patients (Xu, 2015).

  • Interaction with Other Cancer Therapies : Research has been conducted to understand the interaction of avitinib with other cancer therapies, like osimertinib, another FDA-approved third-generation EGFR tyrosine kinase inhibitor. This study investigated the pharmacokinetics of this interaction both in vitro and in vivo (Wu et al., 2020).

  • Blood-Brain Barrier Penetration : A study focused on avitinib's ability to penetrate the blood-brain barrier and its efficacy in controlling intra/extra-cranial disease in NSCLC patients with the T790M mutation. This aspect is crucial for treating brain metastases in lung cancer (Wang et al., 2018).

  • Metabolic Pathways Characterization : The reactive intermediates and bioactivation pathways of avitinib have been characterized, providing insights into its metabolism and potential toxicity (Attwa et al., 2019).

  • Quantification in Human Cerebrospinal Fluid : A study developed an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for quantifying avitinib and its metabolites in human cerebrospinal fluid. This research is significant for understanding avitinib's penetration rate through the blood-brain barrier in NSCLC patients (Wang et al., 2017).

Safety And Hazards

Avitinib is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Zukünftige Richtungen

Avitinib has shown promise in treating non-small cell lung cancer (NSCLC) and its role in pulmonary fibrosis is being investigated . Further studies are needed to determine whether Avitinib affects other signaling pathways related to pulmonary fibrosis .

Eigenschaften

IUPAC Name

N-[3-[[2-[3-fluoro-4-(4-methylpiperazin-1-yl)anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN7O2/c1-3-23(35)29-17-5-4-6-19(15-17)36-25-20-9-10-28-24(20)31-26(32-25)30-18-7-8-22(21(27)16-18)34-13-11-33(2)12-14-34/h3-10,15-16H,1,11-14H2,2H3,(H,29,35)(H2,28,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFYSRZSLXWIQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Abivertinib

CAS RN

1557267-42-1
Record name Abivertinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1557267421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abivertinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15327
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ABIVERTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CER0OPG92L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
334
Citations
Q Wu, H Jiang, S Wang, D Dai, F Chen… - Thoracic …, 2020 - Wiley Online Library
… : the avitinib multiple dose group (30 mg/kg avitinib once daily for seven days), the avitinib single dose group (PEG200 once daily for six days and a dose of 30 mg/kg avitinib in PEG200 …
Number of citations: 10 onlinelibrary.wiley.com
MW Attwa, AA Kadi, AS Abdelhameed - Journal of Pharmaceutical and …, 2019 - Elsevier
… This study illuminates the way for further work about avitinib … Avitinib (AC0010) is a third generation inhibitor of the EGFR (… The generation of reactive metabolites in avitinib metabolism …
Number of citations: 37 www.sciencedirect.com
H Wang, L Zhang, P Hu, X Zheng, X Si, X Zhang… - Lung Cancer, 2018 - Elsevier
Background Avitinib is an oral, potent, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor selective for the EGFR T790 M mutation. We report the safety, intra-/…
Number of citations: 21 www.sciencedirect.com
W Wang, X Zheng, H Wang, L Wang, J Jiang… - Journal of Pharmaceutical …, 2017 - Elsevier
Avitinib (AC0010) is a mutant-selective epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKI), designed to be a targeted therapeutic agent for non-small cell lung …
Number of citations: 14 www.sciencedirect.com
X Xu - Cancer Communications, 2015 - Wiley Online Library
… The clinical trials of avitinib were started in China and the … avitinib China trials as a part of the global trials soon being initiated in the US and other regions of the world. Therefore, avitinib …
Number of citations: 30 onlinelibrary.wiley.com
Y Shi, D Meng, S Wang, P Geng, T Xu… - Drug Design …, 2021 - Taylor & Francis
… This study explored the in vivo and in vitro effects of avitinib … Avitinib had inhibitory effects on CYP450 enzymes, especially cyp2b1… Our data recommend caution when avitinib was taken …
Number of citations: 4 www.tandfonline.com
Y Miao, Y Wang, Z Bi, K Huang… - BMC …, 2023 - bmcpulmmed.biomedcentral.com
… Further in vitro molecular studies indicated that avitinib … that avitinib improved alveolar epithelial cell injury in A549 cells. In conclusion, the present findings demonstrated that avitinib …
Number of citations: 8 bmcpulmmed.biomedcentral.com
H Wang, L Zhang, X Zheng, X Zhang, X Si, M Wang - 2017 - ascopubs.org
e20613 Background: Avitinib is an oral, potent, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor selective for T790M resistance mutations. We report the …
Number of citations: 8 ascopubs.org
H Wang, L Zhang, X Zheng, X Si, X Cui… - Journal of Thoracic …, 2017 - jto.org
Background Avitinib is an oral, potent, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor selective for T790M resistance mutations. We report the safety, the …
Number of citations: 1 www.jto.org
SA Fjeldstad - 2021 - ntnuopen.ntnu.no
Lung cancer is the leading cause of cancer-related deaths in Norway. Osimertinib and Avitinib are two structurally different inhibitors for the T790M mutation of epidermal growth factor …
Number of citations: 0 ntnuopen.ntnu.no

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.